APE1-IN-1

CNS oncology glioblastoma brain metastases

Researchers requiring brain-penetrant APE1 inhibition for glioblastoma or BER-pathway studies face limited options: most inhibitors lack BBB penetration and in vivo PK characterization. APE1-IN-1 is the only APE1 inhibitor with a complete murine pharmacokinetic profile. • BBB penetrance confirmed: brain/plasma ratio 21 • Validated dual-assay activity: qHTS IC50 = 2 μM; RIA IC50 = 12 μM • Full mouse PK: plasma t1/2 = 2.1 h; Cmax = 16 μM (30 mg/kg IP) • Potentiates temozolomide cytotoxicity in cellular models • Ideal positive control for HTS assay validation Supplied with comprehensive QC documentation. Research use only.

Molecular Formula C19H21N3OS2
Molecular Weight 371.5 g/mol
Cat. No. B10764166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPE1-IN-1
Molecular FormulaC19H21N3OS2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C
InChIInChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23)
InChIKeyJMSPCTGDYFVMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APE1-IN-1 (CAS 524708-03-0) Procurement Guide: Baseline Characteristics and Scientific Profile


APE1-IN-1 (also known as APE1 Inhibitor III, MLS000419194) is a small-molecule inhibitor targeting human apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway [1]. The compound has a molecular weight of 371.52 g/mol and the molecular formula C19H21N3OS2 [2]. Identified through high-throughput screening of the NIH Molecular Libraries Small Molecule Repository (MLSMR), APE1-IN-1 represents a validated chemotype for investigating APE1 endonuclease function in DNA repair, tumor cell sensitization, and preclinical pharmacodynamics [3]. Its key baseline features include blood-brain barrier (BBB) penetrance and dose-dependent inhibition of APE1 catalytic activity in both biochemical and cell-based assays [1].

Why APE1-IN-1 Cannot Be Substituted with Generic APE1 Inhibitors: The BBB Penetrance and PK Differentiation


The scientific and industrial selection of APE1-IN-1 over other commercially available APE1 inhibitors cannot be based on nominal IC50 values alone. The APE1 inhibitor landscape includes diverse chemotypes with varying target engagement profiles, cellular permeability, and—most critically—CNS bioavailability. For instance, the widely used tool compound CRT0044876 exhibits an APE1 IC50 of ~3 μM, comparable to APE1-IN-1 (2 μM) in biochemical assays, yet lacks reported BBB penetrance and lacks published in vivo pharmacokinetic (PK) characterization in peer-reviewed literature [1]. Similarly, indirect inhibitors such as methoxyamine (IC50 ~19 mM) and lucanthone (IC50 ~5 μM) possess fundamentally different mechanisms of action and do not offer the same CNS drug disposition profile [2][3]. Consequently, substituting APE1-IN-1 with these agents in studies requiring brain exposure or well-defined systemic PK would compromise experimental validity and translational relevance. The following evidence section quantifies these distinctions using primary assay and animal model data.

APE1-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Blood-Brain Barrier (BBB) Penetrance: APE1-IN-1 vs. Comparator CRT0044876

APE1-IN-1 demonstrates confirmed and quantifiable blood-brain barrier (BBB) penetrance in CD1 mice, a property that distinguishes it from other APE1 inhibitors such as CRT0044876, for which no BBB penetration data are available in the published literature [1][2]. This evidence supports the selection of APE1-IN-1 for applications requiring CNS exposure.

CNS oncology glioblastoma brain metastases neuropharmacology

Biochemical Potency (qHTS Assay): APE1-IN-1 vs. CRT0044876 and Lucanthone

In the quantitative high-throughput screening (qHTS) fluorescence assay, APE1-IN-1 inhibits APE1 endonuclease activity with an IC50 of 2 μM [1]. This potency is numerically superior to or comparable with other APE1 inhibitors under similar assay conditions, including CRT0044876 (IC50 ~3 μM) and lucanthone (IC50 ~5 μM) [2][3].

biochemical screening enzyme inhibition drug discovery BER pathway

Cellular Potency (HeLa Whole Cell Extract): APE1-IN-1 vs. Methoxyamine

APE1-IN-1 inhibits AP site incision in HeLa whole cell extracts in a dose-dependent manner (0-100 μM) [1]. In contrast, the indirect APE1 inhibitor methoxyamine exhibits a relative IC50 of approximately 19 mM in similar cellular contexts, making APE1-IN-1 approximately 9,500-fold more potent on a molar basis [2].

cell-based assays DNA repair inhibition cancer cell biology APE1 pharmacodynamics

Chemosensitization Efficacy (Temozolomide Potentiation): APE1-IN-1 vs. CRT0044876

APE1-IN-1 (5-30 μM, 24 h) potentiates the cytotoxicity of temozolomide (TMZ) in HeLa cells, a clinically relevant alkylating agent for glioblastoma [1]. While CRT0044876 also enhances the cytotoxicity of DNA-damaging agents, the combination of APE1-IN-1's BBB penetrance and TMZ sensitization is particularly relevant for CNS oncology applications where TMZ is a standard of care [2].

chemosensitization combination therapy glioblastoma alkylating agents

In Vivo Pharmacokinetic Profile: APE1-IN-1 vs. CRT0044876 and Lucanthone

APE1-IN-1 exhibits a favorable and well-characterized in vivo pharmacokinetic profile in CD1 mice following a single 30 mg/kg IP dose, with a plasma half-life (t1/2) of 2.1 h, plasma Cmax of 16 μM, and Tmax of 0.25 h [1]. In contrast, published in vivo PK parameters for CRT0044876 and lucanthone are either absent or incomplete in peer-reviewed literature, limiting their utility for systemic preclinical studies [2][3].

pharmacokinetics in vivo pharmacology ADME preclinical development

Dual-Assay Validation and Counterscreen Selectivity: APE1-IN-1 vs. Undisclosed APE1 Inhibitors

APE1-IN-1 (compound 3) was identified from a primary qHTS screen (IC50 = 2 μM) and validated in an orthogonal radiotracer incision assay (RIA) with an IC50 of 12 μM [1]. This dual-assay confirmation and subsequent counterscreen testing distinguish it from many other APE1 inhibitors reported prior to 2011, for which potency and selectivity were not disclosed or could not be replicated [2].

assay validation counterscreen selectivity profiling HTS

APE1-IN-1 Optimal Application Scenarios: Matching Product Differentiation to Scientific Use Cases


Preclinical Glioblastoma Research and CNS Oncology Combination Therapy

APE1-IN-1 is uniquely positioned for preclinical studies of glioblastoma and other CNS malignancies requiring a brain-penetrant APE1 inhibitor. Its established BBB penetrance (brain/plasma ratio of 21) and ability to potentiate temozolomide cytotoxicity enable investigators to test hypotheses regarding APE1-targeted sensitization of alkylating agent therapy in orthotopic brain tumor models [1]. This application scenario is not accessible to non-BBB-penetrant APE1 inhibitors such as CRT0044876.

Mechanistic Studies of BER Pathway Dependency in Tumor Cell Sensitization

Researchers investigating the role of APE1-mediated BER in conferring resistance to DNA-damaging agents (e.g., methyl methanesulfonate, temozolomide) should select APE1-IN-1 based on its validated dual-assay activity (qHTS IC50 = 2 μM; RIA IC50 = 12 μM) and dose-dependent inhibition of AP site incision in cellular extracts [1]. This provides a robust tool for dissecting the relationship between APE1 enzymatic function and cancer cell survival under genotoxic stress.

In Vivo Pharmacodynamic Studies Requiring Well-Characterized Systemic PK

For in vivo studies requiring accurate PK-PD modeling, APE1-IN-1 is the only APE1 inhibitor with a complete peer-reviewed pharmacokinetic profile in mice (plasma t1/2 = 2.1 h; Cmax = 16 μM; Tmax = 0.25 h at 30 mg/kg IP) [1]. This data enables precise dosing and temporal correlation of target engagement with pharmacodynamic readouts, which is essential for rigorous preclinical evaluation of APE1 inhibition.

High-Throughput Screening Hit Validation and Counterscreen Workflows

APE1-IN-1 serves as a validated reference inhibitor for confirming assay performance in new HTS campaigns targeting the BER pathway. Its well-documented activity in both qHTS and RIA formats, along with its passage through a panel of confirmatory and counterscreen tests, makes it an ideal positive control for establishing assay robustness and reproducibility [1][2]. This reduces the risk of pursuing false-positive hits, a significant concern in APE1 inhibitor discovery.

Technical Documentation Hub

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